molecular formula C7H12N2OS B573653 (5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one CAS No. 188023-94-1

(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B573653
CAS No.: 188023-94-1
M. Wt: 172.246
InChI Key: IAXKKZRYHOTZMJ-RXMQYKEDSA-N
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Description

(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one is a unique organic compound characterized by its imidazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound, followed by the introduction of a sulfur source to form the sulfanylidene group. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process is optimized for yield and efficiency, often incorporating purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazolidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5R)-3-methyl-5-propan-2-yl-2-thioxoimidazolidin-4-one
  • (5R)-3-methyl-5-propan-2-yl-2-oxoimidazolidin-4-one

Uniqueness

(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one is unique due to its specific sulfanylidene group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXKKZRYHOTZMJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=O)N(C(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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